

Spectroscopic Characterization of N-Methyl-1-phenylethanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *N*-Methyl-1-phenylethanamine hydrochloride

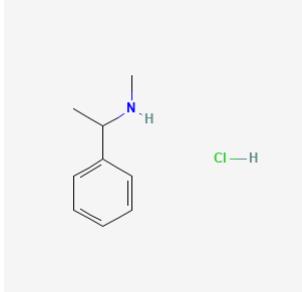
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-1-phenylethanamine hydrochloride** (CAS RN: 10408-89-6), a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes expected spectroscopic behaviors based on the analysis of the parent compound, related molecules, and established principles of spectroscopic interpretation. General experimental protocols for obtaining such data are also detailed.

Compound Identification

Property	Value	Source
Chemical Name	N-Methyl-1-phenylethanamine hydrochloride	[1]
CAS Number	10408-89-6	[1] [2]
Molecular Formula	C ₉ H ₁₄ ClN	[1] [2]
Molecular Weight	171.67 g/mol	[1] [2]
Chemical Structure		

Spectroscopic Data Summary

While specific experimental spectra for **N-Methyl-1-phenylethanamine hydrochloride** are not readily found in public databases, the following tables summarize the expected and observed data for the free base (N-Methyl-1-phenylethanamine) and the parent amine (1-Phenylethylamine). These serve as a predictive guide for the spectroscopic analysis of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the N-methyl protons, and the C-methyl protons. The presence of the hydrochloride salt will likely cause a downfield shift of the protons near the ammonium center (the CH-NH₂⁺-CH₃ moiety) compared to the free base, due to the electron-withdrawing effect of the positive charge. The N-H proton signal is often broad and may be exchangeable with D₂O.

¹³C NMR (Carbon NMR)

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. Similar to ^1H NMR, the carbons attached to the nitrogen atom are expected to be deshielded and shifted downfield in the hydrochloride salt compared to the free base. A predicted ^{13}C NMR spectrum for the related compound 1-Phenylethylamine is available and can offer insights into the expected chemical shifts for the aromatic and ethylamine carbons.[\[3\]](#)

Assignment	Predicted ^{13}C Chemical Shift (ppm) for 1-Phenylethylamine*
C1 (CH)	53.5
C2 (CH ₃)	25.0
C3 (Quaternary Ar-C)	145.9
C4, C8 (Ar-CH)	129.2
C5, C7 (Ar-CH)	129.2
C6 (Ar-CH)	127.0

Predicted data from HMDB0002017 for 1-Phenylethylamine in D₂O at 400 MHz.[\[3\]](#) For N-Methyl-1-phenylethanamine hydrochloride, an additional peak for the N-methyl carbon would be expected.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. For the hydrochloride salt, a broad and strong absorption in the 2400-3000 cm⁻¹ region is expected, which is characteristic of the N-H stretching vibrations in an ammonium salt.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Ammonium salt)	2400-3000 (broad, strong)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=C Stretch (Aromatic)	1450-1600
C-H Bend (Aromatic)	690-900

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically result in the detection of the free base after the loss of HCl. The mass spectrum of N-Methyl-1-phenylethylamine (the free base) would show a molecular ion peak (M^+) at m/z 135. The fragmentation pattern is dominated by the alpha-cleavage of the C-C bond next to the nitrogen atom, leading to a stable iminium cation.

m/z	Proposed Fragment	Notes
135	$[C_9H_{13}N]^+$	Molecular ion of the free base
120	$[C_8H_{10}N]^+$	Loss of a methyl group (CH_3)
91	$[C_7H_7]^+$	Tropylium ion
58	$[C_3H_8N]^+$	Iminium cation from alpha-cleavage

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid amine hydrochloride salt like **N-Methyl-1-phenylethanamine hydrochloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D_2O , CD_3OD , or $DMSO-d_6$) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Nujol Mull):
 - Grind a small amount of the sample in an agate mortar and pestle.
 - Add a few drops of Nujol (mineral oil) and continue to grind to form a smooth paste (mull).
 - Spread the mull thinly between two salt plates (e.g., KBr or NaCl).
- Data Acquisition: Place the prepared sample in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer (or the salt plates with Nujol for a mull) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). For GC-MS analysis of amines, derivatization (e.g., with

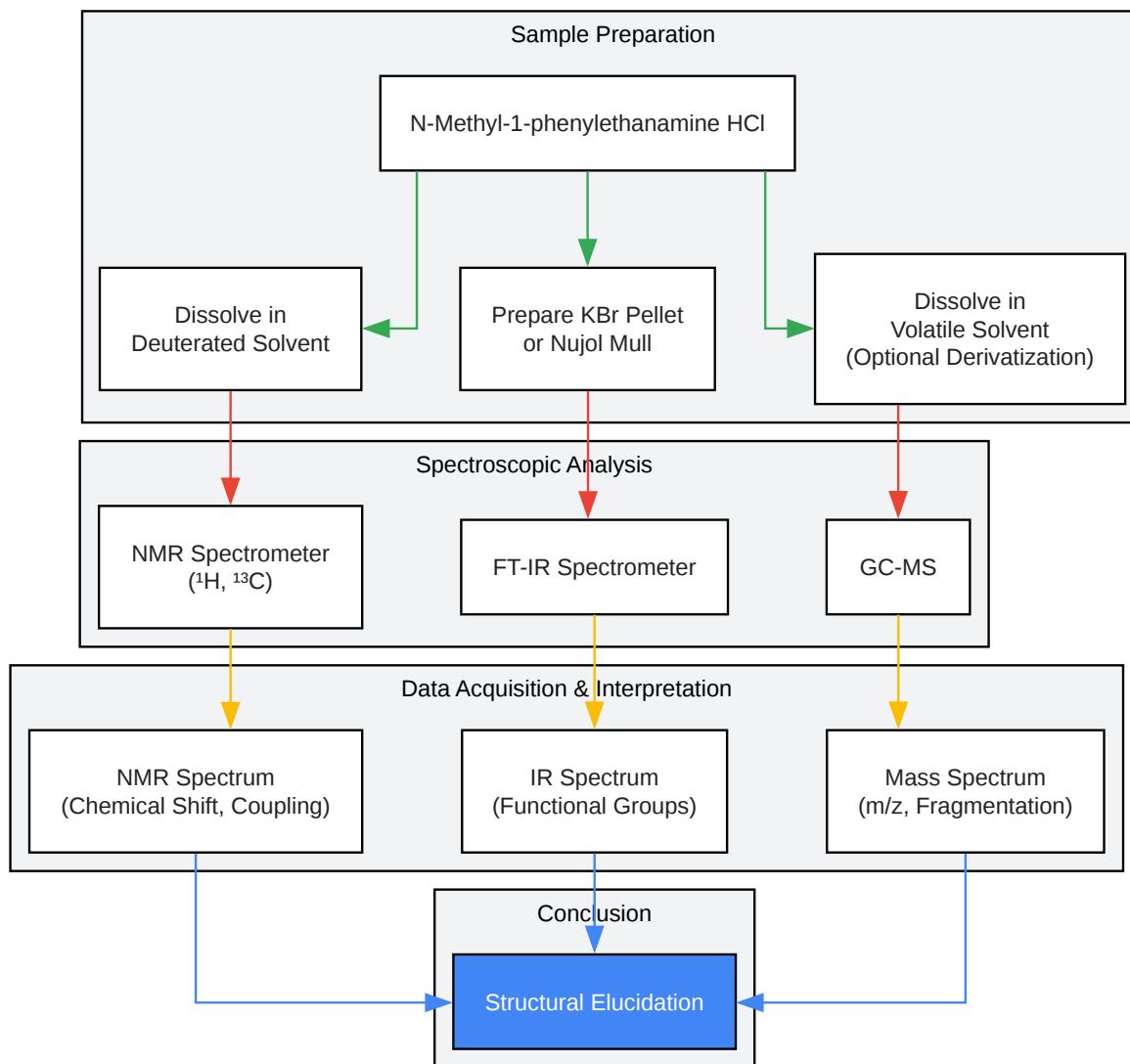
trifluoroacetic anhydride) is often employed to improve volatility and chromatographic peak shape.^[4]

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- GC Conditions:
 - Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample as they pass through the column.
 - Carrier Gas: Helium is commonly used as the carrier gas.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is typically used for the analysis of small molecules.
 - Mass Range: The mass spectrometer is set to scan a suitable mass range (e.g., m/z 40-400).
- Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum of each peak is used for identification by comparing it to mass spectral libraries (e.g., NIST).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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